molecular formula C15H18ClN3O3S B12277198 1-{[1-(5-chloro-2-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole

1-{[1-(5-chloro-2-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole

Cat. No.: B12277198
M. Wt: 355.8 g/mol
InChI Key: QHHLDTLXZWDBCI-UHFFFAOYSA-N
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Description

1-{[1-(5-chloro-2-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a 5-chloro-2-methoxybenzenesulfonyl group, an azetidin-3-yl moiety, and a 2-methyl-1H-imidazole ring. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of 1-{[1-(5-chloro-2-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route can be outlined as follows:

  • Formation of the Azetidin-3-yl Moiety: : The azetidin-3-yl group is typically synthesized through a cyclization reaction involving a suitable precursor. This step may involve the use of reagents such as sodium hydride (NaH) and solvents like tetrahydrofuran (THF).

  • Introduction of the 5-chloro-2-methoxybenzenesulfonyl Group: : The 5-chloro-2-methoxybenzenesulfonyl group is introduced through a sulfonylation reaction. This step requires the use of sulfonyl chloride derivatives and a base such as triethylamine (TEA) to facilitate the reaction.

  • Coupling with 2-methyl-1H-imidazole: : The final step involves coupling the azetidin-3-yl moiety with 2-methyl-1H-imidazole. This can be achieved through a nucleophilic substitution reaction, often using reagents like potassium carbonate (K2CO3) and solvents such as dimethylformamide (DMF).

Chemical Reactions Analysis

1-{[1-(5-chloro-2-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole undergoes various chemical reactions, including:

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reduction reactions can target the sulfonyl group, converting it to a sulfide. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the chloro group. Reagents like sodium azide (NaN3) can be used to introduce azide functionality.

  • Hydrolysis: : Hydrolysis reactions can occur at the sulfonyl group, leading to the formation of sulfonic acids. Acidic or basic conditions can facilitate this reaction.

Scientific Research Applications

1-{[1-(5-chloro-2-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole has several scientific research applications:

  • Chemistry: : The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

  • Biology: : It serves as a probe in biochemical studies to investigate enzyme interactions and protein binding.

  • Medicine: : The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

  • Industry: : It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-{[1-(5-chloro-2-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl group plays a crucial role in these interactions, often forming hydrogen bonds or electrostatic interactions with the target molecules. The azetidin-3-yl moiety and the imidazole ring contribute to the overall binding affinity and specificity.

Comparison with Similar Compounds

1-{[1-(5-chloro-2-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C15H18ClN3O3S

Molecular Weight

355.8 g/mol

IUPAC Name

1-[[1-(5-chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]methyl]-2-methylimidazole

InChI

InChI=1S/C15H18ClN3O3S/c1-11-17-5-6-18(11)8-12-9-19(10-12)23(20,21)15-7-13(16)3-4-14(15)22-2/h3-7,12H,8-10H2,1-2H3

InChI Key

QHHLDTLXZWDBCI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CC2CN(C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

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